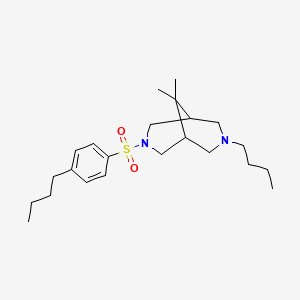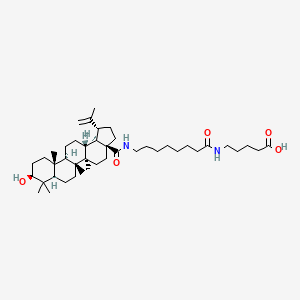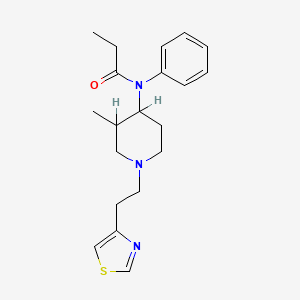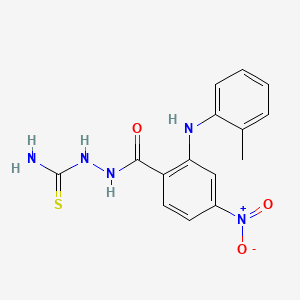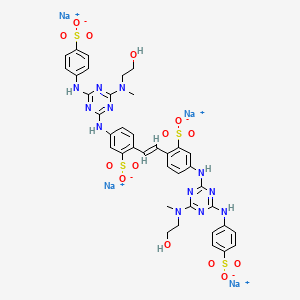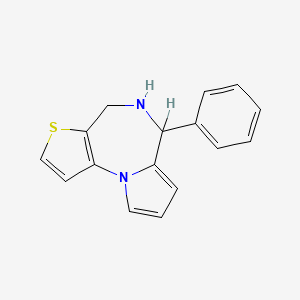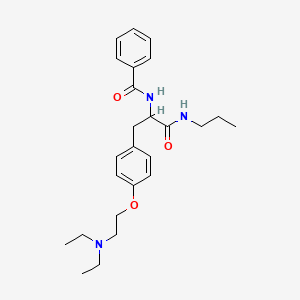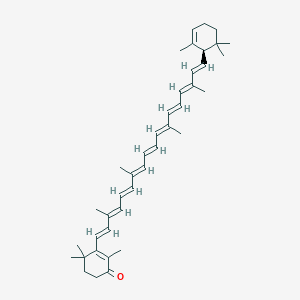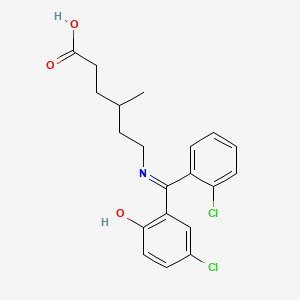
1-Benzyl-1H-imidazo(4,5-d)pyridazine-2,4,7-trithiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-1H-imidazo(4,5-d)pyridazine-2,4,7-trithiol is a heterocyclic compound characterized by its unique structure, which includes an imidazo-pyridazine core fused with three thiol groups
Preparation Methods
The synthesis of 1-Benzyl-1H-imidazo(4,5-d)pyridazine-2,4,7-trithiol typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency .
Chemical Reactions Analysis
1-Benzyl-1H-imidazo(4,5-d)pyridazine-2,4,7-trithiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfonic acids, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert the thiol groups to sulfides or other reduced forms.
Substitution: The thiol groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzyl-1H-imidazo(4,5-d)pyridazine-2,4,7-trithiol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism by which 1-Benzyl-1H-imidazo(4,5-d)pyridazine-2,4,7-trithiol exerts its effects involves its interaction with molecular targets through its thiol groups. These interactions can include binding to metal ions, forming disulfide bonds with proteins, or acting as a nucleophile in various biochemical pathways. The specific pathways involved depend on the context in which the compound is used, such as inhibiting enzymes or modulating receptor activity .
Comparison with Similar Compounds
1-Benzyl-1H-imidazo(4,5-d)pyridazine-2,4,7-trithiol can be compared with other similar compounds, such as:
1H-Imidazo[4,5-d]pyridazine-2,4,7-triamine: This compound lacks the benzyl group and thiol functionalities, making it less versatile in certain applications.
Imidazo[4,5-b]pyridine derivatives: These compounds have a similar core structure but differ in their functional groups and reactivity.
Imidazo[4,5-c]pyridine derivatives: These compounds also share a similar core but have different biological activities and applications.
The uniqueness of this compound lies in its combination of the imidazo-pyridazine core with multiple thiol groups, providing a versatile platform for various chemical and biological interactions.
Properties
CAS No. |
3438-74-2 |
|---|---|
Molecular Formula |
C12H10N4S3 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
3-benzyl-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-2,4,7-trithione |
InChI |
InChI=1S/C12H10N4S3/c17-10-8-9(11(18)15-14-10)16(12(19)13-8)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,13,19)(H,14,17)(H,15,18) |
InChI Key |
ZEVCDJNCIXGPTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=S)NNC3=S)NC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-methyl-4-oxo-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl 1-methyl-1h-imidazole-4-sulfonate](/img/structure/B12742744.png)
